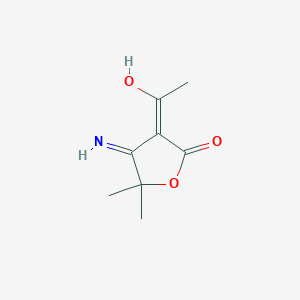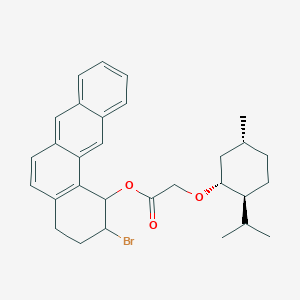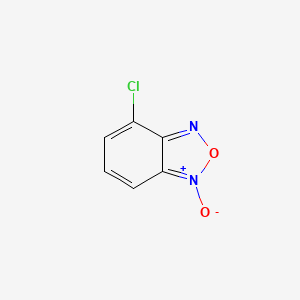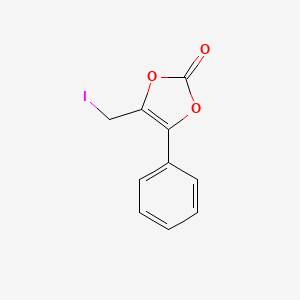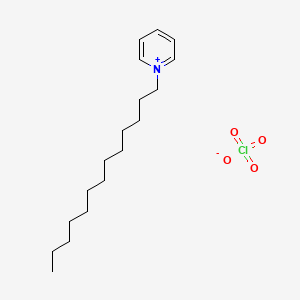
1-Tridecylpyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tridecylpyridin-1-ium perchlorate is a quaternary ammonium compound that contains a long alkyl chain (tridecyl group) attached to a pyridinium ring, with a perchlorate anion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium perchlorate can be synthesized through a quaternization reaction where tridecyl bromide reacts with pyridine in the presence of a base. The resulting 1-tridecylpyridinium bromide is then treated with perchloric acid to exchange the bromide ion with a perchlorate ion, yielding this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale quaternization reactions followed by ion exchange processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tridecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The long alkyl chain can undergo substitution reactions, where functional groups replace hydrogen atoms on the chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different reactivity.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Tridecylpyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Medicine: Explored for its potential in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents, enhancing their cleaning efficiency.
Wirkmechanismus
The mechanism of action of 1-tridecylpyridin-1-ium perchlorate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium ring can interact with proteins, affecting their structure and function. These interactions contribute to the compound’s antimicrobial and surfactant properties .
Vergleich Mit ähnlichen Verbindungen
1-Dodecylpyridin-1-ium chloride: Similar structure with a shorter alkyl chain and chloride as the counterion.
1-Tetradecylpyridin-1-ium bromide: Similar structure with a longer alkyl chain and bromide as the counterion.
1-Hexadecylpyridin-1-ium iodide: Similar structure with an even longer alkyl chain and iodide as the counterion.
Uniqueness: 1-Tridecylpyridin-1-ium perchlorate is unique due to its specific alkyl chain length and perchlorate counterion, which confer distinct chemical and physical properties. These properties make it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its analogs .
Eigenschaften
CAS-Nummer |
90265-14-8 |
|---|---|
Molekularformel |
C18H32ClNO4 |
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
1-tridecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C18H32N.ClHO4/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;2-1(3,4)5/h12,14-15,17-18H,2-11,13,16H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ZTXUZQJCHRJDFX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
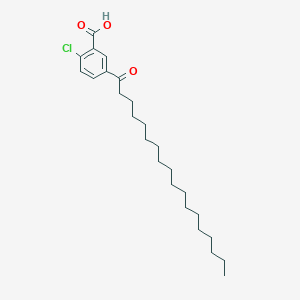
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
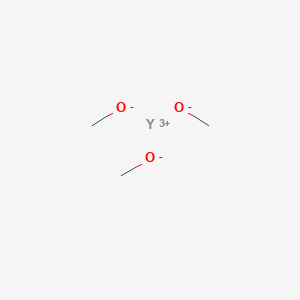
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
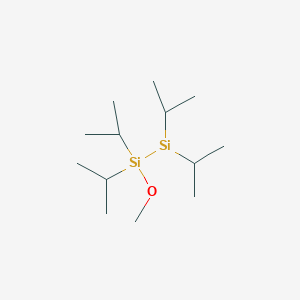
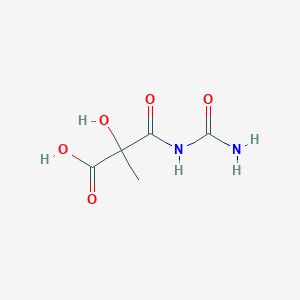
![Dicyclopenta[cd,mn]pyrene](/img/structure/B14347219.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
